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Compound of Interest

Compound Name: 2-Aminoadamantane

Cat. No.: B082074

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Structure and CAS Number

2-Aminoadamantane, also known as 2-adamantanamine or tricyclo[3.3.1.13,7]decan-2-amine,
is a tricyclic aliphatic amine. Its rigid, cage-like structure is a key feature contributing to its
pharmacological properties. The compound exists as a free base and more commonly as a
hydrochloride salt.

e 2-Aminoadamantane (Free Base)

[¢]

CAS Number: 13074-39-0[1]

Molecular Formula: C10H17N

o

o

Molecular Weight: 151.25 g/mol [1]

[¢]

Chemical Structure:

/] Ce-=-C-C [\ [\ | C--C~-C---C---C \ /\/\ | C-=--C---C \ | [ --C~-

e 2-Aminoadamantane Hydrochloride (Salt)
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o

CAS Number: 10523-68-9[2][3][4]

o

Molecular Formula: C10H18CINI[3][5]

[¢]

Molecular Weight: 187.71 g/mol [3][4][5]

[e]

Appearance: White crystalline powder[3]

Physicochemical Properties

The lipophilic nature of the adamantane cage significantly influences the physicochemical
properties of 2-aminoadamantane, impacting its solubility, distribution, and ability to cross
biological membranes.

Property Value Source(s)

Melting Point (HCI) >300 °C (decomposes) [2][3]

B Slightly soluble in water,
Solubility (HCD methanol, and DMSO 3l

pKa (related compound) 10.1 (for 1-aminoadamantane) [6]

LogP (calculated) 1.7 [1]

Synthesis of 2-Aminoadamantane

The synthesis of 2-aminoadamantane typically starts from 2-adamantanone. Two common
synthetic routes are the Leuckart reaction and reductive amination.

Experimental Protocol: Synthesis via Reductive
Amination of 2-Adamantanone

This protocol describes a general procedure for the synthesis of 2-aminoadamantane from 2-
adamantanone via reductive amination.

Materials:

e 2-Adamantanone
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e Ammonium acetate or ammonia

e Sodium cyanoborohydride (NaBH3CN)

e Methanol (anhydrous)

» Hydrochloric acid (ethanolic or agueous)

» Diethyl ether or other suitable organic solvent

e Sodium sulfate (anhydrous)

o Standard laboratory glassware and equipment for organic synthesis
Procedure:

e Imine Formation:

o Dissolve 2-adamantanone in anhydrous methanol in a round-bottom flask equipped with a
magnetic stirrer.

o Add a molar excess of ammonium acetate (or bubble ammonia gas through the solution).

o Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

¢ Reduction of the Imine:

o Once imine formation is substantial, add sodium cyanoborohydride portion-wise to the
reaction mixture. This reagent selectively reduces the imine in the presence of the ketone.

[7](8]

o Continue stirring the reaction at room temperature until the imine is consumed, as
monitored by TLC or GC-MS.

e Work-up and Isolation of the Free Base:
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[e]

Quench the reaction by carefully adding water.

o

Remove the methanol under reduced pressure.

[¢]

Make the aqueous solution basic by adding a suitable base (e.g., NaOH) to deprotonate
the amine.

[¢]

Extract the aqueous layer with an organic solvent such as diethyl ether.

o

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield crude 2-aminoadamantane.

e Formation of the Hydrochloride Salt:

Dissolve the crude 2-aminoadamantane free base in a minimal amount of a suitable

[¢]

organic solvent (e.g., diethyl ether).

[¢]

Slowly add a solution of hydrochloric acid (e.g., ethanolic HCI or concentrated aqueous
HCI) dropwise with stirring.

[¢]

The 2-aminoadamantane hydrochloride will precipitate as a white solid.

[¢]

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry
under vacuum.

Logical Workflow for the Synthesis of 2-Aminoadamantane
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Caption: Synthetic workflow for 2-aminoadamantane hydrochloride.

Biological Activity and Applications in Drug
Development

2-Aminoadamantane and its derivatives have garnered significant interest in drug discovery
due to their unique structural features that can impart desirable pharmacokinetic and
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pharmacodynamic properties.[9] The primary areas of investigation for this class of compounds
are as antiviral agents and as modulators of the central nervous system.

Antiviral Activity

Aminoadamantanes, including 2-aminoadamantane derivatives, are known for their antiviral
activity, particularly against the influenza A virus.[10][11]

Mechanism of Action: M2 Proton Channel Inhibition

The primary mechanism of antiviral action is the blockade of the M2 ion channel of the
influenza A virus.[11] The M2 protein is a proton-selective ion channel essential for viral
replication. After the virus enters the host cell via endocytosis, the acidic environment of the
endosome activates the M2 channel, allowing protons to enter the virion. This acidification is
crucial for the uncoating of the viral ribonucleoprotein (RNP) complex, releasing the viral
genetic material into the cytoplasm. By blocking this channel, 2-aminoadamantane prevents
viral uncoating and subsequent replication.

Signaling Pathway: Influenza A M2 Channel Blockade
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Caption: Mechanism of M2 proton channel blockade by 2-aminoadamantane.

Central Nervous System Activity
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Aminoadamantanes also exhibit activity within the central nervous system, primarily as N-
methyl-D-aspartate (NMDA) receptor antagonists.[11][12]

Mechanism of Action: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity,
learning, and memory.[13] Overactivation of NMDA receptors can lead to excessive calcium
influx and excitotoxicity, a process implicated in various neurodegenerative disorders. 2-
Aminoadamantane can act as an uncompetitive antagonist, binding within the ion channel of
the NMDA receptor when it is open and thereby blocking the influx of calcium ions. This
modulation of NMDA receptor activity is the basis for the therapeutic potential of some
aminoadamantanes in conditions like Alzheimer's disease and Parkinson's disease.[11]

Signaling Pathway: NMDA Receptor Antagonism
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Caption: Uncompetitive antagonism of the NMDA receptor by 2-aminoadamantane.

Quantitative Biological Data

While extensive quantitative data for 2-aminoadamantane itself is limited in the public domain,
studies on its derivatives provide insights into its potential activity. The table below summarizes
relevant data for aminoadamantane derivatives.
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Compound/Derivati

Target/Assay Value (IC50/Kd) Source(s)
ve
Amantadine (1- o
] Influenza A (in vitro) ~120-130 pM [1][14]
aminoadamantane)
_ NMDA Receptor
Memantine - Kd = 8.3 uM [13]
(uncompetitive)
2-alkyl-2-
) Influenza A (M2 S31N o
aminoadamantane Active in vitro [10]
o mutant)
derivatives

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of 2-
aminoadamantane and its derivatives.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by
measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

Madin-Darby Canine Kidney (MDCK) cells
 Influenza A virus stock

¢ Dulbecco's Modified Eagle Medium (DMEM)
o Fetal Bovine Serum (FBS)

e Trypsin

e Agarose or Avicel

o Crystal violet staining solution
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e 2-Aminoadamantane (or derivative) stock solution

o 6-well or 12-well cell culture plates

Procedure:

o Cell Seeding: Seed MDCK cells in culture plates and grow to confluency.

 Virus Adsorption: Wash the confluent cell monolayers with phosphate-buffered saline (PBS)
and infect with a diluted influenza A virus stock for 1 hour at 37°C to allow for viral
adsorption.

e Compound Treatment: Remove the virus inoculum and overlay the cells with a medium
containing a low concentration of agarose or Avicel and varying concentrations of the test
compound (2-aminoadamantane). Include a positive control (e.g., amantadine) and a
negative (no drug) control.

e Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque
formation.

e Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal
violet. The plaques will appear as clear zones against a background of stained, uninfected
cells.

o Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the
concentration of the compound that reduces the number of plaques by 50% compared to the
untreated control.

Protocol: NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to
the NMDA receptor channel.

Materials:
e Rat brain cortical membranes (source of NMDA receptors)

e [3H]MK-801 (radioligabeled NMDA receptor channel blocker)
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e Tris-HCI buffer

¢ Glutamate and glycine (to open the channel)

e 2-Aminoadamantane (or derivative) stock solution
« Scintillation fluid and vials

 Scintillation counter

e Glass fiber filters

Procedure:

 Membrane Preparation: Prepare a suspension of rat brain cortical membranes in Tris-HCI
buffer.

e Binding Reaction: In test tubes, combine the membrane preparation, [3H]MK-801, glutamate,
and glycine. Add varying concentrations of the test compound (2-aminoadamantane).
Include tubes for total binding (no competitor) and non-specific binding (excess of a known
unlabeled blocker like MK-801).

¢ Incubation: Incubate the reaction mixture at room temperature to allow binding to reach
equilibrium.

 Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the
bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-
specifically bound ligand.

 Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure
the radioactivity using a scintillation counter.

» Data Analysis: Determine the specific binding at each concentration of the test compound.
The Ki (inhibitor constant) can be calculated from the IC50 (the concentration of the
compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-
Prusoff equation.
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Conclusion

2-Aminoadamantane is a foundational molecule in the development of drugs targeting viral
infections and central nervous system disorders. Its rigid, lipophilic structure provides a unique
scaffold that can be derivatized to optimize pharmacological properties. The primary
mechanisms of action for this class of compounds, inhibition of the influenza A M2 proton
channel and antagonism of the NMDA receptor, are well-established. This guide provides a
comprehensive overview of the chemical properties, synthesis, and biological activities of 2-
aminoadamantane, serving as a valuable resource for researchers in the field of drug
discovery and development. Further investigation into 2-substituted adamantanes holds
promise for the development of novel therapeutics with improved efficacy and resistance
profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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